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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B1676989 Get Quote

In the study of stress-related physiological and behavioral responses, Corticotropin-Releasing

Factor (CRF) and its receptors are key targets of investigation. Selective antagonists for CRF

receptors are invaluable tools for dissecting the specific roles of receptor subtypes. This guide

provides a comparative overview of NBI-35965, a selective CRF receptor type 1 (CRF1)

antagonist, and Astressin, a non-selective CRF receptor antagonist, often used as a control to

differentiate the functions of CRF1 and CRF2 receptors.

Introduction to the Compounds
NBI-35965 is a potent, selective, and orally active non-peptide antagonist of the CRF1

receptor.[1] It exhibits high affinity for CRF1 with a Ki value of approximately 4 nM and has no

significant binding affinity for the CRF2 receptor.[1] Its ability to penetrate the blood-brain

barrier makes it a valuable tool for investigating the central effects of CRF1 receptor blockade.

[2] NBI-35965 has been shown to be effective in blocking stress-induced adrenocorticotropic

hormone (ACTH) release and visceral hyperalgesia.[1][2]

Astressin is a potent peptide antagonist of both CRF1 and CRF2 receptors.[3] It has a high

affinity for the pituitary CRF receptor (Ki = 2 nM) and is significantly more potent than earlier

antagonists in reducing ACTH secretion in response to stress.[4] Due to its non-selective

nature, Astressin is an ideal control in experiments with selective CRF1 antagonists like NBI-
35965, as it helps to elucidate whether an observed effect is mediated specifically by CRF1 or

involves CRF2 receptors as well.
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Comparative Data
The following tables summarize the key pharmacological and in vivo comparative data for

Astressin and NBI-35965.

Table 1: Pharmacological Properties

Property Astressin NBI-35965

Mechanism of Action
Non-selective CRF1 and CRF2

receptor antagonist

Selective CRF1 receptor

antagonist

Chemical Class Peptide Non-peptide (tricyclic)

Binding Affinity (Ki)
~2 nM for pituitary CRF

receptors
~4 nM for CRF1

CRF2 Affinity High None

Oral Bioavailability Low (peptide) Yes (34% in rats)[2]

Blood-Brain Barrier

Penetration
Limited Yes[2]

Table 2: In Vivo Efficacy in Stress-Induced Models
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Experimental
Model

Compound Dose and Route Effect

Stress-Induced

Defecation (Mice)
NBI-35965 50-100 µg (i.c.v.)

Significantly reduced

stress-induced

defecation.[5]

Astressin₂-B (CRF2

selective)
10 µg (i.c.v.)

No significant effect

on stress-induced

defecation.[5]

CRF-Induced

Shortening of Colonic

Transit Time (Rats)

NBI-35965 10 mg/kg (p.o. or s.c.)

Completely blocked

the effect of

intravenous CRF.[1]

Water Avoidance

Stress-Induced

Visceral Hyperalgesia

(Rats)

NBI-35965 20 mg/kg (s.c.)

Abolished stress-

induced visceral

hyperalgesia.[1]

CRF-Induced Delayed

Gastric Emptying

(Rats)

Astressin 1, 3, 10 µg (i.c.)

Dose-dependently

prevented CRF-

induced delayed

gastric emptying.[6]

NBI-35965 Not specified

No effect on delayed

gastric emptying

induced by CRF or

urocortins.[5]

Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Astressin and

NBI-35965.

In Vivo Model of Stress-Induced Visceral Hyperalgesia
This protocol is adapted from studies investigating the effects of CRF antagonists on stress-

induced visceral sensitivity in rats.
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1. Animals:

Adult male Long-Evans rats are used. To induce a state of heightened stress

responsiveness, rats may undergo maternal separation as neonates.

2. Drug Preparation and Administration:

NBI-35965: Dissolved in a vehicle suitable for subcutaneous (s.c.) injection. A typical dose is

20 mg/kg.

Astressin (as a control): Dissolved in sterile, distilled, apyrogenic water with the pH adjusted

to 7.0. Further dilutions are made in a phosphate buffer containing 0.1% bovine serum

albumin and 0.01% ascorbic acid for intravenous (i.v.) or intracerebroventricular (i.c.v.)

administration.[4] For visceral hyperalgesia studies, a peripherally administered dose would

be selected based on previous literature.

The antagonist or vehicle is administered 30-60 minutes prior to the stressor.

3. Stress Protocol (Water Avoidance Stress):

Rats are placed on a small platform in a container filled with water to a level that they cannot

touch the bottom, for a period of 1 hour. This induces a psychological stress response.

4. Measurement of Visceral Sensitivity (Visceromotor Response to Colorectal Distention):

Following the stress protocol, a balloon catheter is inserted into the colon.

The visceromotor response (VMR), typically measured as the contraction of the abdominal

muscles, is quantified in response to graded pressures of colorectal distention (e.g., 20, 40,

60, 80 mmHg).

The VMR is measured before and after the stress protocol to determine the extent of stress-

induced hyperalgesia.

5. Data Analysis:

The VMR at each distention pressure is compared between the vehicle-treated group and

the antagonist-treated groups to assess the degree of blockade of stress-induced visceral
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hyperalgesia.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and experimental workflows.
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Caption: CRF Receptor Signaling Pathway.
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Experimental Setup

Procedure

Data Analysis

Select Animal Model
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(e.g., Water Avoidance Stress)

Measure Outcome
(e.g., Visceromotor Response,
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Caption: In Vivo Experiment Workflow.
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Caption: Logical Use of Astressin as a Control.

Conclusion
The use of the non-selective CRF antagonist Astressin as a control in experiments involving the

selective CRF1 antagonist NBI-35965 is a robust method for delineating the specific

contributions of the CRF1 and CRF2 receptor subtypes to stress-related physiology and

behavior. By comparing the effects of a selective blockade with a general blockade,

researchers can confidently attribute specific functions to the CRF1 receptor, thereby

advancing our understanding of the complex role of the CRF system in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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